2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents. One common method includes the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often involve the use of bases and solvents such as alcohol or ether.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This interaction can lead to antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-Amino-4-methylthiazole: Another thiazole derivative with potential therapeutic applications.
2-Amino-5-chlorothiazole: Known for its antimicrobial properties.
Uniqueness
2-Amino-1-(2-methoxy-1,3-thiazol-5-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-amino-1-(2-methoxy-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6-8-3-5(11-6)4(9)2-7/h3H,2,7H2,1H3 |
InChI Key |
AKRWWRZKNZZFHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)C(=O)CN |
Origin of Product |
United States |
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